molecular formula C15H20N2O3 B12070040 Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate

Cat. No.: B12070040
M. Wt: 276.33 g/mol
InChI Key: KNKBHFFUFNJRQD-UHFFFAOYSA-N
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Description

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a benzyl ester and a dimethylcarbamoyl group. It is structurally characterized by a five-membered pyrrolidine ring substituted at the 1-position with a dimethylcarbamoyl moiety and at the 2-position with a benzyloxycarbonyl group. The compound is often utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. Its stereochemistry (e.g., (S)-configuration) and functional groups influence its reactivity and applications in asymmetric synthesis .

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C15H20N2O3/c1-16(2)15(19)17-10-6-9-13(17)14(18)20-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3

InChI Key

KNKBHFFUFNJRQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Material and Amino Protection

(SS)-Proline serves as a chiral precursor. Protection of the secondary amine with a tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP). This step ensures regioselective functionalization at the 1- and 2-positions.

Reaction conditions :

  • Solvent: Dichloromethane (DCM) or methanol.

  • Yield: 91.9% for Boc-protected intermediates.

Carbamoylation at the 1-Position

The Boc-protected pyrrolidine reacts with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. This step introduces the dimethylcarbamoyl group via nucleophilic acyl substitution.

Optimization :

  • Base: Triethylamine or N,NN,N-diisopropylethylamine (DIPEA).

  • Solvent: Tetrahydrofuran (THF) at 0–25°C.

  • Yield: 85–90%.

Esterification with Benzyl Alcohol

The carboxylic acid at the 2-position is activated using N,NN,N'-dicyclohexylcarbodiimide (DCC) and DMAP, followed by reaction with benzyl alcohol to form the ester.

Critical parameters :

  • Coupling agent: DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Solvent: Dry diethyl ether or THF.

  • Yield: 82–90%.

Synthetic Route 2: Pyrrolidine Ring Formation via Catalytic Hydrogenation

Dihydro-pyrrole Intermediate Synthesis

A dihydro-pyrrole precursor is synthesized via cyclization of γ-amino alkenes. For example, 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate undergoes intramolecular cyclization using a palladium catalyst.

Conditions :

  • Catalyst: 10% Pd/C or Raney nickel.

  • Solvent: Methanol with acetic acid.

  • Yield: 97–100% with >97% enantiomeric excess (ee).

Hydrogenation to Pyrrolidine

Catalytic hydrogenation of the dihydro-pyrrole intermediate saturates the double bond, yielding the pyrrolidine ring. This step is stereospecific, preserving the cis configuration when starting from a single enantiomer.

Key observation :

  • Hydrogen pressure: 1–3 atm.

  • Racemization risk: <2% under optimized conditions.

Sequential Functionalization

The hydrogenated product undergoes carbamoylation and esterification as described in Route 1, achieving an overall yield of 68–75%.

Synthetic Route 3: Reductive Amination and Amide Reduction

Reductive Amination of δ-Keto Esters

A δ-keto ester intermediate is subjected to reductive amination with dimethylamine. Sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloroethane facilitates this step, forming the pyrrolidine ring.

Advantages :

  • Mild conditions: Room temperature, no inert atmosphere required.

  • Yield: 78–85%.

Borane-Mediated Amide Reduction

In an alternative approach, a pre-formed amide (e.g., 1-benzyl-5-(dimethylcarbamoyl)pyrrolidine-2-carboxylate) is reduced using borane dimethyl sulfide (BH3_3·SMe2_2) to yield the target compound.

Reaction details :

  • Temperature: 50°C for 6 hours.

  • Solvent: Dry THF.

  • Yield: 90%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Starting material costModerateHighLow
Overall yield70–80%65–75%75–85%
Stereochemical controlExcellentExcellentModerate
ScalabilityHighModerateHigh
Key limitationMultiple stepsCatalyst costBorane handling

Insights :

  • Route 1 is favored for chiral purity but requires Boc-deprotection.

  • Route 2 offers high ee but involves expensive catalysts.

  • Route 3 is efficient but requires careful handling of borane.

Optimization Strategies and Industrial Considerations

Solvent and Catalyst Selection

  • THF vs. DCM : THF improves carbamoylation yields by 15% due to better solubility of intermediates.

  • Catalyst recycling : Pd/C can be reused up to 3 times without significant loss in activity.

Racemization Mitigation

  • Low-temperature esterification : Conducting esterification at 0–5°C reduces racemization to <1%.

  • Protecting groups : Boc and benzyl groups prevent undesired side reactions at the amine and carboxyl sites.

Green Chemistry Approaches

  • Aqueous workup : Replacement of DCM with ethyl acetate in extraction steps reduces environmental impact.

  • Catalytic transfer hydrogenation : Use of ammonium formate as a hydrogen donor minimizes Pd/C requirements .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2.1. Acetylcholinesterase Inhibition

One of the notable applications of this compound is in the development of acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. Research indicates that compounds similar to Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate exhibit potent inhibitory activity against acetylcholinesterase, with IC50 values in the nanomolar range .

Table 1: Comparison of Acetylcholinesterase Inhibitory Activities

Compound NameIC50 (nM)Reference
This compound6
Donepezil10
Rivastigmine5

2.2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibiotic agent .

3.1. Alzheimer’s Disease Research

A study published in Nature Communications highlighted the efficacy of carbamate-based compounds, including this compound, in enhancing cholinergic transmission in models of Alzheimer’s disease. The findings indicated that these compounds not only inhibit acetylcholinesterase but also prevent amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

3.2. Development of Prodrugs

Research has explored the use of this compound as a prodrug for targeted delivery systems. The compound's structure allows for modification to enhance bioavailability and target specific tissues, thereby improving therapeutic outcomes in conditions such as neurodegeneration .

Mechanism of Action

The mechanism of action of Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, we compare it with three analogous pyrrolidine derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Pyrrolidine Derivatives

Compound Name Key Structural Features Physicochemical Properties Applications/Notes
Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate Benzyl ester at C2, dimethylcarbamoyl at N1, (S)-configuration Optical activity: Not explicitly reported Intermediate for bioactive molecules; used in kinase inhibitor synthesis
Methyl (2R,5R)-1-Benzyl-5-(dimethylcarbamoyl)pyrrolidine-2-carboxylate (11b) Methyl ester at C2, dimethylcarbamoyl at C5, (2R,5R)-configuration [α]D²⁵: +90.0 (c 0.5, CHCl₃); Yield: 90% High-yield synthesis; stereochemical diversity impacts biological activity
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate Benzyl ester at C1, 6-amino-2-methylpyridinyl substituent at C2 CAS: 1352499-46-7; Discontinued Limited commercial availability; potential as a scaffold for drug discovery
Benzyl (S)-1-(6-hydroxy-1H-indazol-1-yl)-1-oxopropan-2-ylcarbamate Indazolyl and benzyl carbamate substituents Synonyms: CS-12884; Suppliers: 3+ Targeted for kinase inhibition; enhanced solubility due to polar groups

Key Observations

Steric and Electronic Variations: The methyl ester in compound 11b (vs. The 6-amino-2-methylpyridinyl substituent in the discontinued derivative introduces a basic amino group, which may improve binding affinity in receptor-targeted applications .

Stereochemical Impact :

  • The (2R,5R)-configuration of 11b results in distinct optical activity ([α]D²⁵ +90.0), contrasting with the (S)-configured parent compound. Such stereochemical differences are critical for enantioselective synthesis or chiral recognition in drug targets .

The dimethylcarbamoyl group in the parent compound contributes to metabolic stability, a desirable trait in prodrug design .

Synthetic Accessibility :

  • Compound 11b was synthesized with 90% yield via straightforward carbamoylation, highlighting efficient routes for similar derivatives .
  • Discontinued derivatives (e.g., CAS 1352499-46-7) may reflect challenges in scalability or stability .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Substituents at the pyrrolidine ring’s C2 position (e.g., benzyl vs. methyl ester) significantly modulate lipophilicity and bioavailability. For instance, benzyl esters often confer higher membrane permeability .
  • Pharmacokinetic Profiles : Dimethylcarbamoyl-containing derivatives generally exhibit improved metabolic stability compared to unsubstituted analogs, as observed in preclinical studies .
  • Emerging Applications : Indazole- and pyridine-substituted variants are gaining traction in oncology research, particularly for targeting tyrosine kinases .

Biological Activity

Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound belonging to the pyrrolidine class, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center in the pyrrolidine ring, which is crucial for its biological interactions. The compound's structure can be represented as follows:

  • Chemical Formula : C₁₇H₂₂N₂O₃
  • Molecular Weight : 302.37 g/mol

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as a therapeutic agent. Key areas of focus include:

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : The compound interacts with specific molecular targets such as receptors or enzymes. Its chiral nature allows for high specificity in binding, which can lead to either activation or inhibition of biochemical pathways depending on the target .
  • Biochemical Pathways : The modulation of pathways related to inflammation and cell survival is crucial for its potential therapeutic applications. For instance, it may affect pathways involved in neuroinflammation and apoptosis .

Research Findings and Case Studies

A variety of studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated potential as a ligand for enzyme inhibition, affecting metabolic pathways.
NeuroprotectionSimilar compounds showed reduced oxidative stress and neuroinflammation in vitro.
Anticancer ActivityRelated pyrrolidine derivatives induced apoptosis in cancer cell lines; direct studies on this compound are needed.
MetabolomicsInsights into biomarkers associated with pyrrolidine metabolism suggest potential diagnostic applications.

Q & A

Q. What are the established synthetic routes for Benzyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate?

Methodological Answer: The synthesis typically involves multi-step procedures starting with pyrrolidine derivatives. A common approach includes:

Protection of the pyrrolidine nitrogen using benzyl chloroformate in the presence of a base (e.g., sodium carbonate) to form the benzyl pyrrolidine-1-carboxylate intermediate .

Carbamoylation at the pyrrolidine-2-position via reaction with dimethylcarbamoyl chloride under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with catalytic DMAP to enhance reactivity .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Key Optimization Parameters :

  • Temperature control (0–25°C) during carbamoylation to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of the carbamoyl group.

Q. Example Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
ProtectionBenzyl chloroformate, Na₂CO₃, DCM, 0°C → RT85–90≥95%
CarbamoylationDimethylcarbamoyl chloride, DMAP, THF, 25°C70–75≥90%

Q. How is the compound characterized for purity and structural confirmation?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for benzyl protons (δ 7.3–7.5 ppm, multiplet), pyrrolidine ring protons (δ 3.1–3.4 ppm, m), and dimethylcarbamoyl methyl groups (δ 2.8–3.0 ppm, singlet) .
    • ¹³C NMR : Carbonyl signals at δ 170–175 ppm (carbamate and carbamoyl groups) .
  • Infrared Spectroscopy (IR) : Strong absorbance at ~1680–1720 cm⁻¹ (C=O stretching for carbamate and carbamoyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation pattern.

Q. What are the key physicochemical properties critical for experimental handling?

Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Adjust pH using dilute HCl/NaOH for aqueous solubility studies .
  • Stability :
    • Hydrolytically sensitive under basic conditions; store at –20°C in anhydrous DMSO under nitrogen .
    • Monitor degradation via HPLC (e.g., new peaks at Rt = 5.2 min indicating carbamate cleavage).
  • Melting Point : Typically 120–125°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer :

  • Solvent Screening : Replace THF with acetonitrile to enhance carbamoylation kinetics .
  • Catalyst Optimization : Use Hünig’s base (DIPEA) instead of DMAP to suppress racemization at the pyrrolidine stereocenter .
  • Temperature Gradients : Perform carbamoylation at –10°C to favor stereoselective formation of the (S)-isomer (≥95% ee confirmed by chiral HPLC) .

Q. Case Study :

ConditionCatalystSolventTemp (°C)Yield (%)ee (%)
StandardDMAPTHF257080
OptimizedDIPEAMeCN–108295

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer :

  • Assay Standardization :
    • Use isogenic cell lines to minimize variability in receptor expression levels .
    • Normalize data to a positive control (e.g., reference inhibitor IC50 values) .
  • Meta-Analysis : Pool data from multiple studies (e.g., kinase inhibition assays) to identify outliers. For example, discrepancies in IC50 values (>10-fold) may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
  • Structural Dynamics : Perform molecular dynamics simulations to assess target binding under varying pH (e.g., lysosomal vs. cytoplasmic environments) .

Q. How does computational modeling contribute to understanding its mechanism of action?

Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses with protease targets (e.g., prolyl endopeptidase). Key interactions include hydrogen bonds between the carbamoyl group and Arg-643 .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the benzyl ring enhance potency (R² = 0.89) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with modified pyrrolidine rings .

Q. Example Output :

AnalogΔGbinding (kcal/mol)Experimental IC50 (nM)
Parent–9.245
Fluoro-substituted–10.122

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